RM 06

Description

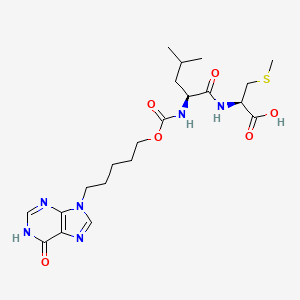

structure given in first source

Properties

CAS No. |

126869-52-1 |

|---|---|

Molecular Formula |

C21H32N6O6S |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-4-methyl-2-[5-(6-oxo-1H-purin-9-yl)pentoxycarbonylamino]pentanoyl]amino]-3-methylsulfanylpropanoic acid |

InChI |

InChI=1S/C21H32N6O6S/c1-13(2)9-14(18(28)25-15(10-34-3)20(30)31)26-21(32)33-8-6-4-5-7-27-12-24-16-17(27)22-11-23-19(16)29/h11-15H,4-10H2,1-3H3,(H,25,28)(H,26,32)(H,30,31)(H,22,23,29)/t14-,15-/m0/s1 |

InChI Key |

SKBHSRFBICJHSL-GJZGRUSLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CSC)C(=O)O)NC(=O)OCCCCCN1C=NC2=C1NC=NC2=O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CSC)C(=O)O)NC(=O)OCCCCCN1C=NC2=C1NC=NC2=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RM 06; RM-06; RM06; |

Origin of Product |

United States |

Foundational & Exploratory

F.A.M.E. Mix RM-6 Certified Reference Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the F.A.M.E. (Fatty Acid Methyl Ester) Mix RM-6, a certified reference material (CRM) designed for accurate and reliable quantification of fatty acids in various matrices. This document outlines its composition, certification details, and recommended experimental protocols for its use in gas chromatography (GC), aligning with established analytical methodologies.

Introduction to F.A.M.E. Mix RM-6

F.A.M.E. Mix RM-6 is a quantitative analytical standard produced by Supelco®, a brand of Merck KGaA. It is a neat mixture of seven fatty acid methyl esters, formulated to be analogous to the fatty acid profiles found in common animal and vegetable oils.[1][2][3] This certified reference material is manufactured and certified under the stringent quality guidelines of ISO 17034 and ISO/IEC 17025, ensuring its metrological traceability and the accuracy of its certified values.[1][2][3]

The primary application of F.A.M.E. Mix RM-6 is in the calibration and quality control of analytical instrumentation, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems used in food and beverage analysis and other relevant fields.[1][2] Its composition is in accordance with the American Oil Chemists' Society (AOCS) Method Ce 1-62, a standard method for the analysis of fatty acid composition by GC.[1][2][3]

Composition and Certified Values

The F.A.M.E. Mix RM-6 is a carefully prepared mixture of seven fatty acid methyl esters. The certified values for each component are provided in weight percentage (wt. %). While the Certificate of Analysis provides the most accurate, lot-specific information including expanded uncertainties, the nominal composition is presented in the table below.

| Component | Common Name | CAS Number | Formula | Certified Value (wt. %) |

| Methyl Myristate | Methyl tetradecanoate | 124-10-7 | C₁₅H₃₀O₂ | 2 |

| Methyl Palmitate | Methyl hexadecanoate | 112-39-0 | C₁₇H₃₄O₂ | 30 |

| Methyl Palmitoleate | Methyl cis-9-hexadecenoate | 1120-25-8 | C₁₇H₃₂O₂ | 3 |

| Methyl Stearate | Methyl octadecanoate | 112-61-8 | C₁₉H₃₈O₂ | 14 |

| Methyl Oleate | Methyl cis-9-octadecenoate | 112-62-9 | C₁₉H₃₆O₂ | 41 |

| Methyl Linoleate | Methyl cis,cis-9,12-octadecadienoate | 112-63-0 | C₁₉H₃₄O₂ | 7 |

| Methyl Linolenate | Methyl cis,cis,cis-9,12,15-octadecatrienoate | 301-00-8 | C₁₉H₃₂O₂ | 3 |

Note: The certified values and their uncertainties are lot-specific and should be obtained from the Certificate of Analysis accompanying the product.

Experimental Protocols

The use of F.A.M.E. Mix RM-6 as a calibration or quality control standard requires a robust and validated analytical method. The following protocol is a general guideline based on AOCS Method Ce 1-62 and common practices for FAME analysis by gas chromatography with flame ionization detection (GC-FID).

Sample Preparation

As F.A.M.E. Mix RM-6 is a neat standard, it must be accurately diluted in a suitable solvent prior to injection.

-

Gravimetric Dilution: For the highest accuracy, prepare stock and working standards gravimetrically.

-

Solvent Selection: Use a high-purity, GC-grade solvent such as hexane or heptane.

-

Concentration Range: Prepare a series of dilutions to create a calibration curve that brackets the expected concentration of FAMEs in the unknown samples.

Gas Chromatography (GC) Conditions

The following are typical GC parameters for the analysis of FAMEs using a polar capillary column, which is recommended for resolving positional and geometric isomers.

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560, CP-Sil 88), is recommended for optimal separation of FAMEs.

-

Dimensions: 100 m x 0.25 mm i.d., 0.20 µm film thickness.

-

-

Carrier Gas: Hydrogen or Helium, with a constant flow or constant pressure setting.

-

Injector:

-

Mode: Split injection.

-

Injector Temperature: 250 °C.

-

Split Ratio: 100:1 (can be optimized based on concentration).

-

-

Oven Temperature Program:

-

Initial Temperature: 140 °C, hold for 5 minutes.

-

Ramp: 4 °C/min to 240 °C.

-

Final Hold: Hold at 240 °C for a sufficient time to elute all components.

-

-

Detector:

-

Detector: Flame Ionization Detector (FID).

-

Temperature: 260 °C.

-

Gas Flows: Optimize hydrogen, air, and makeup gas flows as per instrument manufacturer's recommendations.

-

Data Analysis and Quantification

-

Peak Identification: Identify the FAME peaks in the chromatogram by comparing their retention times with those of the F.A.M.E. Mix RM-6 standard.

-

Calibration Curve: Generate a calibration curve for each FAME by plotting the peak area against the concentration for each standard. A linear regression is typically used.

-

Quantification: Determine the concentration of each FAME in the unknown sample by using the calibration curve. The use of an internal standard (e.g., methyl heptadecanoate) is recommended to correct for injection volume variations and improve precision.

Diagrams and Workflows

Logical Relationship of F.A.M.E. Mix RM-6 Certification

Caption: Certification and methodological basis of F.A.M.E. Mix RM-6.

Experimental Workflow for FAME Quantification

Caption: General workflow for FAME analysis using a certified reference material.

Conclusion

F.A.M.E. Mix RM-6 is an indispensable tool for laboratories performing fatty acid analysis. Its certification under ISO 17034 and ISO/IEC 17025 provides confidence in the accuracy and reliability of analytical results. By following established methodologies such as AOCS Method Ce 1-62 and employing proper chromatographic techniques, researchers and scientists can achieve precise and traceable quantification of fatty acids in a wide range of samples. For the most accurate data, always refer to the lot-specific Certificate of Analysis provided with the standard.

References

An In-depth Technical Guide to F.A.M.E. Mix RM-6 Standard

This technical guide provides a comprehensive overview of the F.A.M.E. (Fatty Acid Methyl Ester) Mix RM-6 standard, a certified reference material essential for researchers, scientists, and professionals in drug development and food science. This document details the composition of the standard, outlines the analytical methodologies for its use, and presents a logical workflow for its application in laboratory settings.

Quantitative Composition

The F.A.M.E. Mix RM-6 is a precisely formulated mixture of fatty acid methyl esters. This standard is manufactured to conform to the requirements of the American Oil Chemists' Society (AOCS) method Ce 1-62.[1] The composition of the mix is designed to be similar to the fatty acid distribution found in certain oils.[1] This certified reference material (CRM) is produced and certified under ISO 17034 and ISO/IEC 17025 standards, ensuring high accuracy and reliability for analytical applications.

The quantitative composition of the F.A.M.E. Mix RM-6 standard is summarized in the table below:

| Analyte | Common Name | Weight Percent (wt. %) |

| Methyl myristate | C14:0 | 2% |

| Methyl palmitate | C16:0 | 30% |

| Methyl palmitoleate | C16:1 | 3% |

| Methyl stearate | C18:0 | 14% |

| Methyl oleate | C18:1 | 41% |

| Methyl linoleate | C18:2 | 7% |

| Methyl linolenate | C18:3 | 3% |

Data sourced from product information by Sigma-Aldrich.

Experimental Protocols

The F.A.M.E. Mix RM-6 standard is primarily intended for use in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the identification and quantification of fatty acids. The standard is provided as a neat solution and should be stored at -20°C.

2.1. Sample Preparation: Esterification

For samples that are not already in the form of fatty acid methyl esters, a derivatization step is necessary. A common procedure for this is esterification using BF3-Methanol or HCl-Methanol. A general guideline for esterification is as follows:

-

Weigh approximately 25 mg of the lipid sample into a screw-cap tube.

-

Add 1.5 mL of a 0.5 N methanolic NaOH solution.

-

Heat the mixture in a water bath at 100°C for 5 minutes.

-

After cooling, add 2 mL of a 14% BF3-Methanol solution.

-

Heat the mixture again at 100°C for 5 minutes.

-

Cool the tube to room temperature and add 2 mL of saturated NaCl solution and 2 mL of hexane.

-

Shake vigorously and then centrifuge to separate the layers.

-

The upper hexane layer, containing the F.A.M.E.s, can then be collected for GC analysis.

2.2. Gas Chromatography (GC) Analysis

The analysis of F.A.M.E.s is typically performed using a gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A polar capillary column, such as a fused silica column coated with a cyanopropyl polysiloxane stationary phase (e.g., DB-23, SP-2340), is recommended for the separation of F.A.M.E.s, including geometric isomers.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Injection: A split/splitless injector is commonly used. The injection volume is typically 1 µL.

-

Temperature Program: A temperature gradient is employed to achieve optimal separation of the different F.A.M.E.s. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

Detection: The flame ionization detector (FID) is highly sensitive to organic compounds and is the standard detector for F.A.M.E. analysis.

-

Identification and Quantification: The individual F.A.M.E.s in a sample are identified by comparing their retention times with those of the known components in the F.A.M.E. Mix RM-6 standard. Quantification is achieved by comparing the peak areas of the sample components to the corresponding peak areas in the standard of known concentration.

Visualized Workflow

The following diagram illustrates a typical workflow for the analysis of fatty acids in a sample using the F.A.M.E. Mix RM-6 standard.

Caption: Workflow for F.A.M.E. analysis using a certified standard.

Logical Relationship of Components

The components of the F.A.M.E. Mix RM-6 standard are related by their chemical nature as fatty acid methyl esters, differing in chain length and degree of unsaturation. This relationship is fundamental to their separation by gas chromatography.

Caption: Structural relationships of F.A.M.E. components in the RM-6 mix.

References

A Technical Guide to AOCS Reference Mixture RM-6: Composition, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the American Oil Chemists' Society (AOCS) Reference Mixture RM-6, a critical standard for the qualitative and quantitative analysis of fatty acid methyl esters (FAMEs). This guide details the precise composition of RM-6, outlines a typical experimental protocol for its use in gas chromatography, and illustrates a relevant biological pathway involving its constituent fatty acid types.

Core Composition of AOCS RM-6

AOCS RM-6 is a precisely formulated quantitative mixture of seven fatty acid methyl esters. It is primarily utilized as a reference standard for the analysis of fats and oils with similar fatty acid profiles, such as lard, beef tallow, mutton tallow, and palm oil.[1][2] The mixture contains saturated, monounsaturated, and polyunsaturated FAMEs, making it an excellent tool for the identification of unknown fatty acid isomers in various samples.[1]

All analytes in the RM-6 mixture are of high purity (99%) and are prepared gravimetrically to ensure accuracy.[1] The mixture is typically supplied in ampules purged with nitrogen or argon to prevent oxidation and should be used promptly after opening.[1]

Quantitative Data Summary

The certified weight percentages of the constituent FAMEs in AOCS Reference Mixture RM-6 are presented in the table below.[3][4]

| Fatty Acid Methyl Ester (FAME) | Shorthand | Weight Percentage (%) |

| Methyl myristate | C14:0 | 2.0 |

| Methyl palmitate | C16:0 | 30.0 |

| Methyl palmitoleate | C16:1 | 3.0 |

| Methyl stearate | C18:0 | 14.0 |

| Methyl oleate | cis-9, C18:1 | 41.0 |

| Methyl linoleate | cis-9,12, C18:2 | 7.0 |

| Methyl linolenate | cis-9,12,15, C18:3 | 3.0 |

Experimental Protocol: FAME Analysis by Gas Chromatography (GC)

AOCS RM-6 is certified as suitable for both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[3][4] GC is the most common technique for FAME analysis. The following is a generalized protocol for the analysis of fatty acids in a sample, using RM-6 as a reference standard.

Objective: To identify and quantify the fatty acid composition of a given sample by comparing its FAME profile to the AOCS RM-6 standard.

1. Lipid Extraction and Transesterification:

-

Lipid Extraction: Lipids must first be extracted from the sample matrix. A common method is the Folch extraction, using a chloroform:methanol solvent system.

-

Transesterification (Methylation): The extracted triglycerides and other lipids are then converted into their corresponding fatty acid methyl esters. A widely used method is acid-catalyzed transesterification with methanolic HCl or base-catalyzed transesterification with sodium methoxide. This step is crucial as FAMEs are more volatile than their corresponding free fatty acids, making them suitable for GC analysis.

2. Gas Chromatography (GC) Analysis:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

Column: A capillary column with a highly polar stationary phase is employed to separate the FAMEs based on their chain length, degree of unsaturation, and the geometry and position of the double bonds.[5]

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

-

Oven Temperature Program: A programmed temperature ramp is used to elute the FAMEs in order of their boiling points. A typical program might start at a lower temperature and gradually increase to a higher temperature to resolve both short-chain and long-chain FAMEs.

-

Injection: A small volume of the prepared FAME sample (and the RM-6 standard in a separate run) is injected into the heated inlet of the GC.

3. Data Analysis:

-

Peak Identification: The retention times of the peaks in the sample chromatogram are compared to the retention times of the known FAMEs in the AOCS RM-6 standard chromatogram.

-

Quantification: The area under each peak is proportional to the amount of the corresponding FAME in the sample. By comparing the peak areas of the sample to the peak areas of the standard (with its known concentrations), the weight percentage of each fatty acid in the original sample can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for analyzing the fatty acid composition of a sample using a reference standard like AOCS RM-6.

References

- 1. RM-6 Mixture (AOCS) - Matreya [bioscience.co.uk]

- 2. Matreya/RM-6 Mixture (AOCS) (Suitable standard for lard, beef tallow, mutton tallow, and palm oil)/1-蚂蚁淘生物 [ebiomall.com]

- 3. F.A.M.E. Mix RM-6 certified reference material, pkg of 100 mg (Neat) | Sigma-Aldrich [sigmaaldrich.com]

- 4. F.A.M.E. Mix RM-6 certified reference material, pkg of 100 mg (Neat) | Sigma-Aldrich [sigmaaldrich.com]

- 5. aafco.org [aafco.org]

In-Depth Technical Guide to F.A.M.E. Mix RM-6 Certificate of Analysis

This technical guide provides a comprehensive overview of the F.A.M.E. (Fatty Acid Methyl Ester) Mix RM-6, a certified reference material (CRM) designed for researchers, scientists, and professionals in drug development and quality control. This document details the composition of the mix, experimental protocols for its use, and the quality standards it meets.

Product Overview

F.A.M.E. Mix RM-6 is a quantitative analytical standard produced by Supelco®, a brand of Merck KGaA. It is designed to be similar in fatty acid distribution to various animal and vegetable oils. This certified reference material conforms to the requirements of the American Oil Chemists' Society (AOCS) method Ce 1-62.[1][2] The product is manufactured and certified under ISO 17034 and ISO/IEC 17025 standards, ensuring high accuracy and traceability for analytical applications.[1][2] It is suitable for use in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the identification and quantification of fatty acid methyl esters in various matrices, particularly in the food and beverage industry.[1][2]

Quantitative Data

The composition of F.A.M.E. Mix RM-6 is provided in the table below. The values are presented as weight percentages (wt. %) of the total mixture.

| Analyte | Common Name | Weight Percentage (wt. %) |

| Methyl myristate | C14:0 | 2% |

| Methyl palmitate | C16:0 | 30% |

| Methyl palmitoleate | C16:1 | 3% |

| Methyl stearate | C18:0 | 14% |

| Methyl oleate | C18:1 | 41% |

| Methyl linoleate | C18:2 | 7% |

| Methyl linolenate | C18:3 | 3% |

Table 1: Composition of F.A.M.E. Mix RM-6 as provided by the manufacturer.[1][2]

Experimental Protocols

This section details the methodologies for the preparation and analysis of F.A.M.E. Mix RM-6.

Standard Preparation

The F.A.M.E. Mix RM-6 is supplied as a neat standard in a sealed ampule containing 100 mg of the mixture.[1][2] Proper handling and dilution are crucial for accurate results.

Materials:

-

F.A.M.E. Mix RM-6 ampule

-

Hexane or other suitable non-polar solvent (e.g., heptane)

-

Volumetric flasks

-

Micropipettes

-

Vortex mixer

-

GC or HPLC vials with septa

Procedure:

-

Carefully open the sealed ampule.

-

Dissolve the entire content of the ampule in a known volume of hexane to create a stock solution. For example, dissolving 100 mg in 10 mL of hexane results in a 10 mg/mL stock solution.

-

From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range for calibration.

-

Transfer the working standards to appropriate vials for analysis.

-

Store the stock and working solutions at -20°C in tightly sealed containers to prevent solvent evaporation and sample degradation.[3]

Gas Chromatography (GC) Analysis (AOCS Official Method Ce 1-62)

This method is applicable for the quantitative separation of methyl esters of fatty acids with 8 to 24 carbon atoms.[4][5][6]

Instrumentation:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a thermal conductivity detector (TCD).[4][5][6] The sample inlet and detector should be heated to a temperature 20-50°C higher than the column temperature.[4][5][6]

-

Column: A packed column is specified in the original method.[4][5][6] However, modern applications often utilize capillary columns for improved resolution, such as a highly polar cyanopropyl stationary phase column (e.g., SP™-2560 or equivalent).[7][8]

-

Carrier Gas: Helium, Nitrogen, or Hydrogen with high purity.[4][6]

Typical GC Conditions:

-

Injection Volume: 0.1 - 2 µL.[4]

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C

-

Ramp rate: 4-8°C/minute to 240°C

-

Hold at 240°C until all components have eluted.

-

Alternatively, for isothermal analysis, two fixed temperatures between 100°C and 195°C can be used.[4]

-

-

Detector Temperature (FID): 260°C

-

Data Acquisition: An electronic integrator or chromatography data system is used for peak integration and calculation.[5]

Data Analysis: The percentage of each fatty acid methyl ester is calculated based on the area of each peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC) Analysis

While the product is stated to be suitable for HPLC, a specific official method for F.A.M.E. Mix RM-6 is not provided. However, a general reversed-phase HPLC (RP-HPLC) method can be employed for the analysis of fatty acid methyl esters.

Instrumentation:

-

HPLC System: With a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed.

Typical HPLC Conditions:

-

Injection Volume: 5 - 20 µL

-

Column Temperature: 30 - 40°C

-

Mobile Phase Gradient:

-

Start with a lower concentration of acetonitrile (e.g., 70%) and gradually increase to 100% over the course of the run to elute the more non-polar FAMEs.

-

-

Flow Rate: 1.0 mL/min

-

Detector: UV at a low wavelength (e.g., 205 nm) or ELSD.

Data Analysis: Similar to GC, the quantification is based on the peak area of each component relative to a calibration curve generated from the working standards.

Quality and Certification

F.A.M.E. Mix RM-6 is a Certified Reference Material (CRM), which provides a high level of confidence in the accuracy and reliability of analytical results.

-

ISO 17034: This standard specifies the general requirements for the competence of reference material producers.

-

ISO/IEC 17025: This standard specifies the general requirements for the competence of testing and calibration laboratories.

-

AOCS Method Ce 1-62: This mix conforms to the specifications of this official method for fatty acid analysis.[1][2]

The Certificate of Analysis (CoA) for a specific lot of F.A.M.E. Mix RM-6 will provide detailed information, including the certified concentration and uncertainty for each component. This information is essential for establishing traceability and calculating the measurement uncertainty of an analytical method. The CoA can typically be downloaded from the manufacturer's website by providing the product and lot number.[1][2]

References

- 1. F.A.M.E. Mix RM-6 certified reference material, pkg of 100 mg (Neat) | Sigma-Aldrich [sigmaaldrich.com]

- 2. F.A.M.E. Mix RM-6 certified reference material, pkg of 100 mg (Neat) | Sigma-Aldrich [sigmaaldrich.com]

- 3. rhizolab.com [rhizolab.com]

- 4. chinaoils.cn [chinaoils.cn]

- 5. scribd.com [scribd.com]

- 6. library.aocs.org [library.aocs.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. agilent.com [agilent.com]

A Technical Guide to F.A.M.E. Mix RM-6 for Accurate Nutritional Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fatty Acid Methyl Ester (F.A.M.E.) Mix RM-6, a certified reference material critical for ensuring the accuracy of nutritional labeling. The precise quantification of fatty acids is paramount for regulatory compliance, consumer information, and research and development in the food, beverage, and pharmaceutical industries. This document details the composition of F.A.M.E. Mix RM-6, outlines the experimental workflow for its use, and discusses its role in the validation of analytical methods.

Introduction to F.A.M.E. Analysis for Nutritional Labeling

Fatty acid analysis is a cornerstone of nutritional science and food quality control. The characterization and quantification of fatty acids in food products are essential for accurate nutritional labeling, verification of health claims (e.g., omega-3 content), and ensuring product consistency. The most common analytical approach involves the conversion of fatty acids into their corresponding methyl esters (FAMEs). This derivatization process increases the volatility and thermal stability of the fatty acids, making them amenable to analysis by gas chromatography (GC).[1][2][3]

Gas chromatography, with its high resolution and sensitivity, is the preferred technique for separating and quantifying individual FAMEs.[1] To ensure the accuracy and reliability of these measurements, certified reference materials (CRMs) are indispensable. F.A.M.E. Mix RM-6 is one such CRM, designed to mimic the fatty acid profile of common animal and vegetable fats and oils.[4]

Composition of F.A.M.E. Mix RM-6

F.A.M.E. Mix RM-6 is a quantitative, neat mixture of seven fatty acid methyl esters. Produced in accordance with ISO 17034 and ISO/IEC 17025, this certified reference material provides a known concentration of key fatty acids, enabling the calibration and validation of analytical instrumentation and methods.[4]

The precise composition of F.A.M.E. Mix RM-6 is summarized in the table below.

| Analyte | Weight Percent (wt. %) |

| Methyl myristate | 2% |

| Methyl palmitate | 30% |

| Methyl palmitoleate | 3% |

| Methyl stearate | 14% |

| Methyl oleate | 41% |

| Methyl linoleate | 7% |

| Methyl linolenate | 3% |

| Data sourced from Sigma-Aldrich product information. |

Experimental Protocol for F.A.M.E. Analysis using RM-6

The accurate determination of fatty acid content in a food matrix using F.A.M.E. Mix RM-6 as a standard involves a multi-step process. The general workflow is outlined below. It is important to note that specific parameters may need to be optimized based on the sample matrix and the laboratory's standard operating procedures. This mix conforms to the American Oil Chemists′ Society (AOCS) method Ce 1-62.[4]

Lipid Extraction

The initial step involves the extraction of lipids from the food sample. A common method is solvent extraction, where a nonpolar solvent or a solvent mixture (e.g., hexane, chloroform-methanol) is used to isolate the fat content from the matrix.[2][3]

Saponification and Esterification (Derivatization)

Once extracted, the lipids (triglycerides) are saponified to yield free fatty acid salts. This is typically achieved by refluxing with a methanolic solution of sodium hydroxide or potassium hydroxide.[3] These fatty acid salts are then converted into their corresponding methyl esters (FAMEs) through esterification. A common reagent for this step is boron trifluoride (BF3) in methanol.[3] This derivatization step is crucial for increasing the volatility of the fatty acids for GC analysis.[2][3]

Gas Chromatography (GC) Analysis

The resulting FAMEs are then analyzed by gas chromatography, typically with a flame ionization detector (GC-FID). Capillary GC columns are preferred over packed columns due to their higher efficiency in separating complex mixtures of FAMEs.[2][3] The choice of the GC column's stationary phase is critical for achieving the desired separation, especially for resolving isomers (e.g., cis and trans).[2]

Typical GC Conditions (Illustrative):

-

Column: A polar capillary column (e.g., cyanopropyl or polyethylene glycol phase) is often used for FAME analysis.[5]

-

Injector: Split/splitless injector, with a typical temperature of 250 °C.

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: A temperature gradient is employed to separate FAMEs based on their boiling points and polarity.

-

Detector: Flame Ionization Detector (FID), typically at 280 °C.

Calibration and Quantification

F.A.M.E. Mix RM-6 is used to create a calibration curve. A series of dilutions of the RM-6 standard are prepared and injected into the GC. The peak area of each FAME is plotted against its known concentration to generate a linear regression model. The concentration of each fatty acid in the unknown sample can then be determined by comparing its peak area to the calibration curve.

Method Validation and Accuracy

The use of a certified reference material like F.A.M.E. Mix RM-6 is fundamental for method validation, ensuring the accuracy and reliability of the analytical data. Key validation parameters include:

-

Linearity: Assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined from the calibration curve generated using the RM-6 standard.

-

Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing a sample with a known concentration of fatty acids (spiked sample or another CRM) and comparing the results to the known values.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

While specific validation data for F.A.M.E. Mix RM-6 was not available in the initial search, typical performance characteristics for FAME analysis by GC-FID are well-established. For instance, RSDs for individual FAMEs are generally expected to be below 5%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of fatty acids in a food sample using F.A.M.E. Mix RM-6 for calibration.

Logical Relationship for Method Validation

The diagram below illustrates the relationship between the use of F.A.M.E. Mix RM-6 and the key parameters of analytical method validation.

Conclusion

F.A.M.E. Mix RM-6 is an essential tool for laboratories involved in the nutritional analysis of food and beverage products. Its use as a certified reference material ensures the accuracy and reliability of fatty acid quantification by gas chromatography, thereby supporting regulatory compliance and providing consumers with trustworthy nutritional information. The detailed experimental protocol and validation procedures outlined in this guide provide a framework for the effective implementation of F.A.M.E. analysis in a laboratory setting. For more detailed procedural information, it is recommended to consult the official AOCS and ISO methodologies.[1]

References

The Cornerstone of Precision: A Technical Guide to the Role of Reference Materials in Fatty acid Profiling

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Accuracy in Fatty Acid Analysis

Fatty acids (FAs) are fundamental biological molecules, serving not only as primary energy sources but also as critical components of cellular membranes and potent signaling molecules that regulate a myriad of physiological processes.[1][2] The precise quantification of fatty acid profiles is therefore paramount in biomedical research and drug development. Aberrations in FA metabolism are linked to a host of diseases, including metabolic syndrome, cardiovascular disease, and cancer.[2][3] Consequently, the ability to generate accurate, reproducible, and comparable data is essential for elucidating disease mechanisms, identifying novel biomarkers, and evaluating the efficacy of therapeutic interventions.

This technical guide delves into the critical role of reference materials in achieving high-quality fatty acid profiling. It provides a comprehensive overview of the types of reference materials, detailed experimental protocols, and the principles of their application in modern analytical workflows using mass spectrometry-based techniques.

The Foundation of Accuracy: Types and Roles of Reference Materials

Quantitative accuracy in lipidomics hinges on the proper use of reference materials. These materials serve as the bedrock for method validation, instrument calibration, and the correction of experimental variability, ensuring that the data generated is both reliable and traceable.[4][5][6]

Certified and Standard Reference Materials (CRMs/SRMs)

Certified Reference Materials (CRMs) and Standard Reference Materials (SRMs), such as those provided by the National Institute of Standards and Technology (NIST), are highly characterized materials with known concentrations of specific analytes in simple solutions or complex natural matrices.[4][6] Their primary roles include:

-

Method Validation: Assessing the accuracy and precision of a newly developed analytical method.[4]

-

Quality Control: Serving as a control material to monitor the long-term performance and stability of an analytical process.[5]

-

Establishing Traceability: Ensuring that measurements can be traced back to a recognized standard, which is crucial for harmonizing results across different laboratories and studies.[6][7]

Internal Standards (IS)

Internal standards are essential for precise quantification in mass spectrometry.[8] An IS is a compound of known quantity added to a sample at the earliest stage of the workflow, ideally before any extraction steps.[8] Its purpose is to normalize the analytical signal of the target analyte, correcting for variations that can occur during sample preparation and analysis, such as:

-

Sample loss during extraction and handling.[9]

-

Variability in derivatization efficiency.

-

Fluctuations in instrument injection volume.

-

Variations in ionization efficiency in the mass spectrometer source.[8]

The ideal internal standard is chemically similar to the analyte but distinguishable by the mass spectrometer.[8] In fatty acid profiling, two main classes of internal standards are widely used: stable isotope-labeled fatty acids and odd-chain fatty acids.

Table 1: Comparison of Common Internal Standard Types in Fatty Acid Profiling

| Feature | Stable Isotope-Labeled Standards (e.g., Deuterated FAs) | Odd-Chain Fatty Acid Standards (e.g., C17:0, C19:0) |

| Principle | The analyte and standard are chemically identical but have different masses due to isotopic enrichment (e.g., ²H, ¹³C). | The standard has a carbon chain length not typically found in the biological sample.[8] |

| Co-elution | Co-elutes with the endogenous analyte in both GC and LC, providing the most accurate correction for matrix effects and ionization suppression.[9] | Elutes at a different retention time than most common endogenous fatty acids.[10] |

| Accuracy | Considered the "gold standard" for quantification due to near-identical chemical and physical properties to the analyte.[8][9] | Provides robust quantification but may not perfectly mimic the extraction and ionization behavior of all analytes (e.g., a C17:0 standard for a C22:6 analyte).[8] |

| Availability | Can be expensive and may not be commercially available for every fatty acid of interest.[9] | Generally less expensive and widely available. |

| Application | Preferred for targeted, high-accuracy quantitative studies.[11] | Often used in broader profiling studies or when isotopic standards are not feasible.[10] |

A Generalized Experimental Workflow for Fatty Acid Profiling

The accurate analysis of fatty acids from complex biological matrices involves a multi-step process. The introduction of reference materials at the appropriate stages is critical for reliable quantification.

Caption: Generalized workflow for fatty acid profiling.

Experimental Protocol 1: Lipid Extraction (Folch Method)

This protocol is a standard method for extracting total lipids from biological samples.[12]

-

Homogenization: Homogenize the tissue or cell sample (e.g., 100 mg) in a suitable glass tube. For liquid samples like plasma (e.g., 200 µL), add to the tube directly.[13]

-

IS Addition: Add a precise volume of the internal standard mixture (containing known concentrations of deuterated or odd-chain fatty acids) to the homogenate.[13][14] This step is critical and must occur before extraction.

-

Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture relative to the sample volume. For 100 mg of tissue, this would be 2 mL.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid solubilization.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or pure water) to the mixture. Vortex again for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

-

Collection: Two distinct phases will form. Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid extract can be stored at -80°C until further analysis.

Experimental Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Free fatty acids have low volatility and exhibit poor chromatographic peak shape.[15][16] Derivatization, most commonly through esterification to FAMEs, converts them into more volatile and less polar derivatives suitable for GC analysis.[10][15]

Method: Acid-Catalyzed Esterification with Boron Trifluoride (BF₃)-Methanol [16][17]

-

Reagent Preparation: Use a commercially available 12-14% (w/w) solution of boron trifluoride in methanol. This reagent is sensitive to moisture.[18]

-

Reaction: Re-dissolve the dried lipid extract from Protocol 1 in a small volume of toluene (e.g., 1 mL). Add 2 mL of the BF₃-methanol reagent.

-

Incubation: Cap the tube tightly and heat at 60-100°C for 10-60 minutes.[15][16] A common condition is 60°C for 10 minutes.[18]

-

Extraction: After cooling to room temperature, add 1 mL of water and 1-2 mL of hexane to the tube.[18]

-

Mixing & Separation: Vortex vigorously for 30 seconds to extract the non-polar FAMEs into the upper hexane layer. Allow the layers to separate.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC-MS analysis. Anhydrous sodium sulfate can be used to remove any residual water.[16]

Table 2: Common Derivatization Reagents and Conditions for Fatty Acid Analysis

| Method | Reagent | Typical Conditions | Target Derivative | Primary Use |

| Acid-Catalyzed Esterification | 12-14% Boron Trifluoride (BF₃) in Methanol | 60-100°C for 10-60 min | Fatty Acid Methyl Ester (FAME) | GC-MS/FID of total and free fatty acids.[16][18] |

| Acid-Catalyzed Esterification | 5% Acetyl Chloride in Methanol | 75°C for 30 min | Fatty Acid Methyl Ester (FAME) | Automated, single-vial prep for blood/plasma.[19] |

| Silylation | BSTFA + 1% TMCS | 60°C for 60 min | Trimethylsilyl (TMS) Ester | Derivatizes free fatty acids and other functional groups.[15][20] |

| PFB Esterification | Pentafluorobenzyl Bromide (PFBBr) | Room Temp for 20 min | Pentafluorobenzyl (PFB) Ester | High-sensitivity analysis via negative ion chemical ionization GC-MS.[13][14] |

Analytical Methodologies and Data Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for fatty acid analysis, offering excellent separation and sensitive detection of FAMEs.[21]

Protocol 3: Example GC-MS Analysis of FAMEs

-

Injection: Inject 1 µL of the FAMEs extract (from Protocol 2) into the GC.

-

GC Column: Use a polar capillary column, such as one with a high cyanopropyl content (e.g., HP-88), which is designed to separate FAMEs based on carbon chain length, degree of unsaturation, and cis/trans isomerism.[10][19]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[22]

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

-

MS Detection: The mass spectrometer is operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification. Electron Ionization (EI) is the most common ionization source.

Quantification Using Internal Standards

Quantification is achieved by creating a calibration curve for each analyte.[13][23]

-

Prepare Calibration Standards: Create a series of solutions containing known concentrations of a primary fatty acid standard (e.g., a commercial FAME mix) and a constant, known concentration of the internal standard.[13]

-

Analyze Standards: Analyze each calibration standard using the same GC-MS method as the samples.

-

Construct Calibration Curve: For each fatty acid, plot the ratio of the analyte peak area to the internal standard peak area (Y-axis) against the concentration of the analyte (X-axis).[23]

-

Calculate Unknown Concentrations: In the biological samples, calculate the peak area ratio of the endogenous fatty acid to the internal standard. Use the equation from the linear regression of the calibration curve to determine the concentration of the fatty acid in the sample.

Table 3: Examples of Deuterated Internal Standards for Fatty Acid Analysis

| Endogenous Fatty Acid | Abbreviation | Deuterated Internal Standard | Source |

| Palmitic Acid | 16:0 | Palmitic Acid-d₃ | [13][14] |

| Stearic Acid | 18:0 | Stearic Acid-d₃ | [13][14] |

| Oleic Acid | 18:1n-9 | Oleic Acid-d₂ | [13][14] |

| Linoleic Acid | 18:2n-6 | Linoleic Acid-d₄ | [14] |

| Arachidonic Acid | 20:4n-6 | Arachidonic Acid-d₈ | [13][14] |

| Eicosapentaenoic Acid (EPA) | 20:5n-3 | Eicosapentaenoic Acid-d₅ | [13][14] |

| Docosahexaenoic Acid (DHA) | 22:6n-3 | Docosahexaenoic Acid-d₅ | [13][14] |

Role in Elucidating Cellular Signaling Pathways

Fatty acids are not merely metabolic fuels; they are also key signaling molecules that activate specific receptors and modulate complex intracellular pathways.[24][25] Accurate quantification using reference materials is essential to understand these roles. For instance, long-chain fatty acids are known ligands for G protein-coupled receptors like FFAR1 (GPR40) and FFAR4 (GPR120), which are involved in regulating insulin secretion, inflammation, and glucose metabolism.[25]

Caption: Fatty acid activation of the FFAR4 signaling pathway.

Conclusion

In the complex and demanding fields of biomedical research and drug development, the quality of analytical data is non-negotiable. Reference materials, from certified standards for method validation to internal standards for precise quantification, are the indispensable tools that ensure the accuracy, reliability, and comparability of fatty acid profiling data. By implementing rigorous, standardized protocols that incorporate the appropriate reference materials, researchers can generate high-quality, defensible data, paving the way for significant advancements in our understanding of health and disease.

References

- 1. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]

- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standard Reference Materials to Support Measurement of Fatty Acids | NIST [nist.gov]

- 5. iroatech.com [iroatech.com]

- 6. researchgate.net [researchgate.net]

- 7. Shared reference materials harmonize lipidomics across MS-based detection platforms and laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 13. lipidmaps.org [lipidmaps.org]

- 14. lipidmaps.org [lipidmaps.org]

- 15. benchchem.com [benchchem.com]

- 16. Derivatization techniques for free fatty acids by GC [restek.com]

- 17. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 19. agilent.com [agilent.com]

- 20. mdpi.com [mdpi.com]

- 21. aquaculture.ugent.be [aquaculture.ugent.be]

- 22. static.igem.org [static.igem.org]

- 23. researchgate.net [researchgate.net]

- 24. What biological signaling pathways are fatty acids involved? | AAT Bioquest [aatbio.com]

- 25. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to F.A.M.E. analysis in edible oils

An In-depth Technical Guide to Fatty Acid Methyl Ester (F.A.M.E.) Analysis in Edible Oils

Introduction

Fatty Acid Methyl Ester (F.A.M.E.) analysis is a cornerstone technique in the characterization of fats and oils. For researchers, scientists, and professionals in drug development, it provides a robust method for quantifying the fatty acid profile of edible oils. This analysis is critical for quality control, nutritional labeling, detection of adulteration, and understanding the metabolic and health impacts of different dietary fats.[1][2]

The core principle of F.A.M.E. analysis involves the chemical conversion of fatty acids, which are naturally present in edible oils primarily as triglycerides, into their corresponding methyl esters.[3] This process, known as transesterification, increases the volatility and thermal stability of the fatty acids, making them amenable to analysis by gas chromatography (GC).[4][5] The subsequent GC separation allows for the precise identification and quantification of each individual fatty acid.[1][6]

Core Principles of F.A.M.E. Analysis

The Chemistry of Transesterification

Edible oils are predominantly composed of triacylglycerols (triglycerides), which are esters formed from a glycerol backbone and three fatty acid chains.[4] Due to their low volatility, triglycerides are not suitable for direct GC analysis.[4] Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[7] In F.A.M.E. analysis, triglycerides react with an alcohol (typically methanol) in the presence of a catalyst to produce fatty acid methyl esters and glycerol.[8]

This reaction can be catalyzed by acids or bases:

-

Base-Catalyzed Transesterification: This is the most common method due to its speed and mild reaction conditions.[9] A reagent like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in methanol is used. The reaction is rapid, often completing in minutes at room temperature or with gentle heating.[9]

-

Acid-Catalyzed Transesterification: This method, using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl, can esterify free fatty acids in addition to transesterifying glycerides.[7][10][11] However, the reaction is generally slower and requires higher temperatures compared to base catalysis.[9]

Gas Chromatography (GC) Separation and Detection

Once the FAMEs are prepared, they are separated, identified, and quantified using a gas chromatograph.[1]

-

Injection: The FAME sample, dissolved in a solvent like hexane or heptane, is injected into the GC. The high temperature of the injector port vaporizes the sample.[12]

-

Separation: The vaporized FAMEs are carried by an inert gas (the mobile phase, typically helium or hydrogen) through a long, thin capillary column.[12] The inner wall of the column is coated with a stationary phase. For FAME analysis, highly polar stationary phases like biscyanopropylpolysiloxane are used to achieve excellent separation of FAMEs based on their chain length, degree of unsaturation, and the geometry of their double bonds.[4][13]

-

Detection: As each FAME component exits the column at a specific time (its retention time), it is detected by a Flame Ionization Detector (FID). The FID generates an electrical signal proportional to the amount of the compound, allowing for accurate quantification.[12]

-

Identification: Individual FAMEs are identified by comparing their retention times to those of a known FAME reference standard mixture analyzed under the same conditions.[4][13]

Experimental Protocols

The following are detailed methodologies for the key steps in F.A.M.E. analysis. These protocols are synthesized from established methods such as those from the AOAC and AOCS.[4][14]

Protocol 1: Base-Catalyzed Transesterification (Rapid Method)

This method is suitable for refined edible oils with low free fatty acid content.

Reagents and Materials:

-

Heptane or Hexane, GC grade

-

2M Methanolic Potassium Hydroxide (KOH) solution

-

Screw-top test tubes (10-20 mL) with PTFE-lined caps

-

Vortex mixer

-

Sodium hydrogen sulfate or anhydrous sodium sulfate

-

GC vials with inserts

Procedure:

-

Sample Preparation: Weigh approximately 100-250 mg of the oil sample into a screw-top test tube.[4][15]

-

Dissolution: Add 5 mL of hexane or heptane to the tube and vortex to dissolve the oil.[15]

-

Reaction: Add 0.2 to 0.25 mL of 2M methanolic KOH solution.[4][15] Immediately cap the tube tightly and shake vigorously for 30-60 seconds.[12] The solution may first become clear and then cloudy as glycerol separates.[13]

-

Phase Separation: Allow the tube to stand for approximately 5-30 minutes until the upper organic layer becomes clear.[4][13] Centrifugation can be used to accelerate this step.

-

Extraction and Drying: Carefully transfer the upper layer (containing the FAMEs) to a clean GC autosampler vial. To remove any residual catalyst or glycerol, a small amount of sodium hydrogen sulfate can be added and briefly shaken before transferring the supernatant.[13]

-

Analysis: The solution is now ready for injection into the GC system.

Protocol 2: Acid-Catalyzed Transesterification

This method is effective for oils containing significant amounts of free fatty acids and can also be used for total fat analysis.

Reagents and Materials:

-

10-14% Boron Trifluoride (BF₃) in Methanol (commercial reagent) or 1.5% Sulfuric Acid in anhydrous methanol.[9][16]

-

Hexane, GC grade

-

Saturated Sodium Chloride (NaCl) solution

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

GC vials

Procedure:

-

Sample Preparation: Place approximately 50 mg of the oil sample into a reaction vial.[10]

-

Reaction: Add 2 mL of the acid-catalyst reagent (e.g., 12.5% BF₃ in methanol).[10] Cap the vial tightly.

-

Heating: Heat the mixture in a heating block or water bath at 80-100°C for 1 hour.[10][11] Periodically vortex the mixture during heating.

-

Cooling: Allow the vials to cool to room temperature.[10][16]

-

Extraction: Add 3-5 mL of water or saturated NaCl solution and 3-5 mL of hexane to the vial.[10][16]

-

Mixing & Separation: Vortex the vial vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the phases to separate.[10]

-

Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial. The extraction can be repeated to ensure complete recovery.[16]

-

Analysis: The sample is ready for GC analysis.

Quantitative Data Presentation

The fatty acid composition is a unique characteristic of each edible oil. The data below, compiled from various analytical studies, summarizes the typical fatty acid profiles of several common edible oils. Values are expressed as a percentage of total fatty acids.

| Fatty Acid | Type | Olive Oil (%)[15][17] | Canola Oil (%)[4] | Sunflower Oil (%)[18] | Soybean Oil (%)[17][19] | Palm Oil (%)[17][18] | Coconut Oil (%)[18][19] |

| Lauric (C12:0) | Saturated | - | < 0.1 | < 0.1 | < 0.1 | 0.1 - 0.5 | 45 - 52 |

| Myristic (C14:0) | Saturated | < 0.05 | < 0.1 | < 0.2 | < 0.2 | 0.9 - 1.5 | 16 - 21 |

| Palmitic (C16:0) | Saturated | 7.5 - 20.0 | 3.0 - 6.0 | 5.0 - 7.6 | 10 - 12 | 39 - 45 | 8 - 11 |

| Stearic (C18:0) | Saturated | 0.5 - 5.0 | 1.5 - 3.0 | 2.7 - 6.5 | 3.0 - 5.5 | 4.0 - 5.0 | 2 - 4 |

| Oleic (C18:1) | Monounsaturated | 55.0 - 83.0 | 55.0 - 65.0 | 14.0 - 39.4 | 20 - 30 | 37 - 45 | 5 - 10 |

| Linoleic (C18:2) | Polyunsaturated (ω-6) | 3.5 - 21.0 | 18.0 - 25.0 | 48.3 - 74.0 | 50 - 57 | 9 - 12 | 1 - 2.5 |

| α-Linolenic (C18:3) | Polyunsaturated (ω-3) | < 1.0 | 8.0 - 12.0 | < 0.3 | 5 - 10 | < 0.5 | < 0.2 |

Note: Fatty acid composition can vary based on the plant variety, growing conditions, and processing methods.

References

- 1. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. sandia.gov [sandia.gov]

- 4. s4science.at [s4science.at]

- 5. gcms.cz [gcms.cz]

- 6. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 12. internationaloliveoil.org [internationaloliveoil.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. gcms.labrulez.com [gcms.labrulez.com]

- 15. gcms.labrulez.com [gcms.labrulez.com]

- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. Table 3. [Fat Composition of Oils, Lard, Butter, and Margarine]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

In-Depth Technical Guide: F.A.M.E. Mix RM-6 - Storage, Handling, and Analysis

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper storage, handling, and analytical methodologies for the Fatty Acid Methyl Ester (F.A.M.E.) Mix RM-6. This certified reference material is primarily used for the qualitative and quantitative analysis of fatty acids in various matrices, particularly in the food and beverage industry.

Composition and Specifications

F.A.M.E. Mix RM-6 is a neat mixture of seven fatty acid methyl esters, designed to be similar in composition to certain animal and vegetable fats. This product is a certified reference material (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025.[1][2] The precise composition of the mix is detailed in the table below.

| Component | Weight Percentage (%) |

| Methyl Oleate | 41 |

| Methyl Palmitate | 30 |

| Methyl Stearate | 14 |

| Methyl Linoleate | 7 |

| Methyl Linolenate | 3 |

| Methyl Palmitoleate | 3 |

| Methyl Myristate | 2 |

Table 1: Composition of F.A.M.E. Mix RM-6[1][2]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of the F.A.M.E. Mix RM-6.

Storage Conditions

The recommended storage conditions for F.A.M.E. Mix RM-6 are summarized in the following table.

| Parameter | Recommendation |

| Storage Temperature | -20°C |

| Shipping | Shipped on dry ice |

| Packaging | Provided in an ampule containing 100 mg of the neat mixture. |

Table 2: Recommended Storage Conditions for F.A.M.E. Mix RM-6[1]

Upon receipt, the product should be immediately transferred to a freezer set at -20°C. The ampule should be stored upright and protected from light.

Safe Handling and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for F.A.M.E. Mix RM-6 indicates that the mixture is not classified as a hazardous substance or mixture, standard laboratory safety precautions should always be observed. The product is classified under Storage Class 10 as a combustible liquid.[1][2][3]

| Protective Measure | Recommended Equipment |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Compatible chemical-resistant gloves. |

| Respiratory Protection | A respirator with a type ABEK (EN14387) filter is recommended. |

| Skin and Body Protection | Laboratory coat. |

Table 3: Recommended Personal Protective Equipment (PPE)[2][3]

Handling should be performed in a well-ventilated area, preferably within a fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. In case of spills, absorb with an inert material and dispose of in accordance with local regulations.

Experimental Protocols

F.A.M.E. Mix RM-6 is primarily intended for use as a standard for gas chromatography (GC) and high-performance liquid chromatography (HPLC). The American Oil Chemists' Society (AOCS) Official Method Ce 1-62 is the standard procedure for the analysis of fatty acid composition by gas chromatography.[1][2][4]

Sample Preparation

As the F.A.M.E. Mix RM-6 is provided as a neat solution, it must be diluted in a suitable solvent prior to injection into the chromatograph.

Materials:

-

F.A.M.E. Mix RM-6

-

High-purity solvent (e.g., hexane, heptane, or methylene chloride)

-

Volumetric flasks

-

Micropipettes

Procedure:

-

Carefully open the ampule of F.A.M.E. Mix RM-6.

-

Using a calibrated micropipette, transfer a known volume of the neat mixture into a volumetric flask.

-

Dilute the mixture to the desired concentration with the chosen solvent.

-

Stopper the flask and mix thoroughly.

-

Transfer an aliquot of the diluted standard to an autosampler vial for analysis.

Gas Chromatography (GC) Analysis (Based on AOCS Method Ce 1-62)

The following provides a general protocol for the GC analysis of F.A.M.E. Mix RM-6. Specific parameters may need to be optimized based on the instrumentation and analytical goals.

Instrumentation and Consumables:

| Component | Specification |

| Gas Chromatograph | Equipped with a Flame Ionization Detector (FID). |

| Column | A polar capillary column is recommended for the separation of FAMEs (e.g., a cyano-polysiloxane phase like CP-Sil 88 or a polyethylene glycol phase like DB-FATWAX). |

| Injector | Split/splitless injector. |

| Carrier Gas | Helium or Hydrogen, high purity. |

| Gases for FID | Hydrogen and Air, high purity. |

| Syringe | 10 µL GC syringe. |

Table 4: Recommended GC Instrumentation and Consumables

Example GC Conditions:

| Parameter | Value |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C |

| Oven Program | Initial temperature of 100°C, hold for 4 minutes, then ramp at 3°C/minute to 240°C, and hold for 15 minutes. |

| Carrier Gas Flow | 1.0 mL/min (constant flow). |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

Table 5: Example GC Operating Conditions

Diagrams

Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the storage and handling of F.A.M.E. Mix RM-6.

Analytical Workflow

This diagram outlines the general steps involved in the analytical workflow using F.A.M.E. Mix RM-6 as a standard.

References

- 1. AOCS No. 6 (RM-6) certified reference material, pkg of 100 mg (Neat) | Sigma-Aldrich [sigmaaldrich.com]

- 2. F.A.M.E. Mix RM-6 certified reference material, pkg of 100 mg (Neat) | Sigma-Aldrich [sigmaaldrich.com]

- 3. AOCS No. 6 (RM-6) certified reference material, pkg of 100 mg (Neat) | Sigma-Aldrich [sigmaaldrich.com]

- 4. labtorg.kz [labtorg.kz]

The Critical Role of TraceCERT® Certified Reference Materials in F.A.M.E. Analysis for Scientific Research and Drug Development

An In-depth Technical Guide

In the realms of pharmaceutical research, drug development, and clinical diagnostics, the precise quantification and identification of fatty acids are paramount. Fatty Acid Methyl Esters (F.A.M.E.) analysis, predominantly carried out using gas chromatography (GC), is the gold standard for this purpose. The accuracy and reliability of F.A.M.E. analysis are fundamentally dependent on the quality of the reference standards used for calibration and system suitability testing. This technical guide elucidates the importance of using TraceCERT® certified reference materials (CRMs) for F.A.M.E. standards, providing researchers, scientists, and drug development professionals with a comprehensive overview of their application, the underlying principles of metrological traceability, and detailed experimental protocols.

The Imperative of Certified Reference Materials in F.A.M.E. Analysis

TraceCERT® F.A.M.E. standards are produced under the stringent dual accreditation of ISO 17034 and ISO/IEC 17025. This ensures that each standard has a certified property value, an associated uncertainty, and a documented traceability chain to the International System of Units (SI). The use of these high-quality standards provides several key advantages:

-

Ensured Accuracy and Comparability of Results: By calibrating instruments with TraceCERT® standards, laboratories can ensure that their measurements are accurate and comparable with results from other laboratories worldwide.

-

Method Validation and Quality Control: These CRMs are essential for validating analytical methods, demonstrating that a particular method is fit for its intended purpose. They are also used in routine quality control to monitor the performance of analytical systems over time.

-

Regulatory Compliance: In the highly regulated pharmaceutical industry, the use of CRMs is often a mandatory requirement to demonstrate the validity of analytical data submitted to regulatory agencies.

-

Reduced Uncertainty: The certified uncertainty of the reference material is a critical component in the calculation of the total uncertainty of a measurement, allowing for a more accurate assessment of the final result.

Quantitative Data of TraceCERT® F.A.M.E. Standards

The certified values and their associated uncertainties are what distinguish a CRM from a standard analytical reagent. Below are tables summarizing the quantitative data for two exemplary TraceCERT® F.A.M.E. mixes.

Table 1: Quantitative Data for Supelco® 37-Component F.A.M.E. Mix (CRM47885)

| Component | Certified Concentration (µg/mL) | Expanded Uncertainty (µg/mL) |

| Methyl Butyrate (C4:0) | 400 | 12 |

| Methyl Hexanoate (C6:0) | 400 | 12 |

| Methyl Octanoate (C8:0) | 400 | 12 |

| Methyl Decanoate (C10:0) | 400 | 12 |

| Methyl Undecanoate (C11:0) | 400 | 12 |

| Methyl Dodecanoate (C12:0) | 400 | 12 |

| Methyl Tridecanoate (C13:0) | 400 | 12 |

| Methyl Myristate (C14:0) | 400 | 12 |

| Methyl Myristoleate (C14:1) | 400 | 12 |

| Methyl Pentadecanoate (C15:0) | 400 | 12 |

| Methyl cis-10-Pentadecenoate (C15:1) | 400 | 12 |

| Methyl Palmitate (C16:0) | 600 | 18 |

| Methyl Palmitoleate (C16:1) | 400 | 12 |

| Methyl Heptadecanoate (C17:0) | 400 | 12 |

| Methyl cis-10-Heptadecenoate (C17:1) | 400 | 12 |

| Methyl Stearate (C18:0) | 400 | 12 |

| Methyl Oleate (C18:1n9c) | 400 | 12 |

| Methyl Elaidate (C18:1n9t) | 400 | 12 |

| Methyl Linoleate (C18:2n6c) | 400 | 12 |

| Methyl Linolelaidate (C18:2n6t) | 400 | 12 |

| Methyl γ-Linolenate (C18:3n6) | 400 | 12 |

| Methyl α-Linolenate (C18:3n3) | 400 | 12 |

| Methyl Arachidate (C20:0) | 400 | 12 |

| Methyl cis-11-Eicosenoate (C20:1n9) | 400 | 12 |

| Methyl cis-11,14-Eicosadienoate (C20:2) | 400 | 12 |

| Methyl cis-8,11,14-Eicosatrienoate (C20:3n6) | 400 | 12 |

| Methyl cis-11,14,17-Eicosatrienoate (C20:3n3) | 400 | 12 |

| Methyl Arachidonate (C20:4n6) | 400 | 12 |

| Methyl cis-5,8,11,14,17-Eicosapentaenoate (C20:5n3) | 400 | 12 |

| Methyl Heneicosanoate (C21:0) | 400 | 12 |

| Methyl Behenate (C22:0) | 400 | 12 |

| Methyl Erucate (C22:1n9) | 400 | 12 |

| Methyl cis-13,16-Docosadienoate (C22:2) | 400 | 12 |

| Methyl cis-4,7,10,13,16,19-Docosahexaenoate (C22:6n3) | 400 | 12 |

| Methyl Tricosanoate (C23:0) | 400 | 12 |

| Methyl Lignocerate (C24:0) | 400 | 12 |

| Methyl Nervonate (C24:1n9) | 400 | 12 |

Data sourced from a representative Certificate of Analysis. Actual values may vary by lot.

Table 2: Composition of TraceCERT® F.A.M.E. Mix C8 - C24 (CRM18918)

| Component | Nominal Concentration (wt. %) |

| Methyl Octanoate (C8:0) | 8 |

| Methyl Decanoate (C10:0) | 8 |

| Methyl Dodecanoate (C12:0) | 8 |

| Methyl Myristate (C14:0) | 8 |

| Methyl Palmitate (C16:0) | 11 |

| Methyl Palmitoleate (C16:1) | 5 |

| Methyl Stearate (C18:0) | 8 |

| Methyl Oleate (C18:1) | 5 |

| Methyl Linoleate (C18:2) | Varies |

| Methyl Linolenate (C18:3) | 5 |

| Methyl Arachidate (C20:0) | 8 |

| Methyl Behenate (C22:0) | 8 |

| Methyl cis-13-Docosenoate (C22:1) | 5 |

| Methyl Tetracosanoate (C24:0) | 8 |

Note: The certified values and uncertainties for this product are provided on the lot-specific Certificate of Analysis.

Experimental Protocols for F.A.M.E. Analysis using TraceCERT® Standards

The following sections provide detailed methodologies for key experiments involving TraceCERT® F.A.M.E. standards.

Sample Preparation: Transesterification of Lipids to F.A.M.E.s

For the analysis of fatty acids from biological matrices (e.g., plasma, cell cultures, tissues) or pharmaceutical formulations, the fatty acids must first be converted to their corresponding methyl esters.

Materials:

-

Lipid-containing sample

-

Internal Standard (e.g., C17:0 or C19:0 F.A.M.E. if not present in the sample)

-

BF3-Methanol (14%) or Methanolic HCl (5%)

-

Hexane or Heptane (GC grade)

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate

Protocol:

-

Accurately weigh or pipette a known amount of the sample into a screw-cap glass tube.

-

Add a known amount of the internal standard.

-

Add 2 mL of the esterification reagent (e.g., BF3-Methanol).

-

Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute to extract the F.A.M.E.s into the hexane layer.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC analysis.

GC-FID System Calibration and Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Column: A polar capillary column suitable for F.A.M.E. analysis (e.g., SP-2560, 100 m x 0.25 mm, 0.2 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 260°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp 1: Increase to 240°C at 4°C/minute.

-

Hold at 240°C for 20 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Calibration Protocol:

-

Prepare a Stock Solution: Accurately weigh a neat TraceCERT® F.A.M.E. mix or use a pre-made solution of known concentration. Dilute with hexane to a known volume to create a stock solution.

-

Create Calibration Standards: Perform a series of dilutions of the stock solution to create at least five calibration standards spanning the expected concentration range of the analytes in the samples.

-

Add Internal Standard: To each calibration standard and sample, add a constant, known amount of the internal standard.

-

Analyze Standards: Inject each calibration standard into the GC-FID system.

-

Construct Calibration Curve: For each analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and the response factor for each F.A.M.E.

-

Analyze Samples: Inject the prepared samples into the GC-FID system.

-

Quantify Analytes: Using the peak area ratios from the sample chromatograms and the calibration curves, calculate the concentration of each F.A.M.E. in the samples.

Visualizing Key Concepts and Workflows

Diagrams are essential for understanding the logical relationships and workflows in analytical science. The following diagrams were created using the DOT language to illustrate the concept of metrological traceability and a typical experimental workflow for quantitative F.A.M.E. analysis.

Metrological Traceability of TraceCERT® F.A.M.E. Standards

Experimental Workflow for Quantitative F.A.M.E. Analysis

Methodological & Application

Application Note: Gas Chromatography Analysis of F.A.M.E. Mix RM-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of the Fatty Acid Methyl Ester (F.A.M.E.) Mix RM-6, a certified reference material, using gas chromatography (GC) with flame ionization detection (FID). The described methodology is based on established American Oil Chemists' Society (AOCS) methods and is suitable for the qualitative and quantitative analysis of the seven key fatty acid methyl esters present in this standard. This document includes instrument parameters, a sample preparation guide for creating a working standard, and a summary of the F.A.M.E. components.

Introduction

Fatty acid analysis is a critical component of research in food science, nutrition, biofuel development, and pharmaceutical sciences. Gas chromatography is the primary analytical technique for the separation and quantification of fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. The F.A.M.E. Mix RM-6 is a quantitative reference standard that conforms to the AOCS Method Ce 1-62.[1][2] It contains a specific composition of seven FAMEs commonly found in animal and vegetable oils. Accurate and reproducible analysis of this standard is essential for instrument calibration, method validation, and ensuring the quality of analytical results. This protocol outlines the necessary steps and conditions for the successful analysis of F.A.M.E. Mix RM-6.

Quantitative Data Summary

The F.A.M.E. Mix RM-6 is a certified reference material with a precisely defined composition. The table below summarizes the constituent fatty acid methyl esters and their respective weight percentages.

| Component | Shorthand Notation | Weight Percentage (%) |

| Methyl myristate | C14:0 | 2 |

| Methyl palmitate | C16:0 | 30 |

| Methyl palmitoleate | C16:1 | 3 |

| Methyl stearate | C18:0 | 14 |

| Methyl oleate | C18:1 | 41 |

| Methyl linoleate | C18:2 | 7 |

| Methyl linolenate | C18:3 | 3 |

| Table 1: Composition of F.A.M.E. Mix RM-6.[1][2] |

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.

Materials and Reagents

-

F.A.M.E. Mix RM-6 (Neat)

-

Hexane or Heptane (GC grade)

-

Autosampler vials with inserts

-

Micropipettes

Standard Preparation

The F.A.M.E. Mix RM-6 is supplied as a neat mixture. A working standard solution must be prepared for injection.

-

Carefully open the ampule containing the F.A.M.E. Mix RM-6.

-

Using a calibrated micropipette, transfer a known volume of the neat mixture into a volumetric flask.

-

Dilute the mixture with hexane or heptane to the desired final concentration. A typical concentration for GC analysis is in the range of 1-10 mg/mL.

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot of the working standard solution into an autosampler vial for analysis.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of F.A.M.E. Mix RM-6. A highly polar capillary column is essential for the separation of FAMEs.

| Parameter | Recommended Condition |

| GC System | A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID). |

| Column | Highly polar column (e.g., SP™-2560, CP-Sil 88 for FAME, or Omegawax), 100 m x 0.25 mm ID, 0.20 µm film thickness. |

| Carrier Gas | Helium or Hydrogen, constant flow mode. |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 100:1 (can be adjusted based on sample concentration and detector sensitivity) |

| Oven Program | - Initial Temperature: 140 °C, hold for 5 min- Ramp: 4 °C/min to 240 °C- Hold: Hold at 240 °C for 20 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 260 °C |

Table 2: Recommended Gas Chromatography Conditions.

Data Analysis

-

Identify the peaks in the chromatogram by comparing their retention times to a known standard or by their expected elution order (generally by increasing carbon number and then by degree of unsaturation).

-

Integrate the peak areas for each of the seven FAME components.

-

Calculate the weight percentage of each FAME using the area normalization method, assuming a response factor of 1.0 for all components when using an FID. For higher accuracy, response factors can be determined experimentally.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC analysis of F.A.M.E. Mix RM-6.

Caption: Workflow for the GC analysis of F.A.M.E. Mix RM-6.

Conclusion

The protocol described in this application note provides a reliable method for the gas chromatographic analysis of F.A.M.E. Mix RM-6. By utilizing a high-polarity capillary column and the specified instrument parameters, researchers can achieve accurate and reproducible separation and quantification of the seven key fatty acid methyl esters in this standard. This methodology is fundamental for quality control and calibration in laboratories performing fatty acid analysis.

References

Application Note: Quantitative Analysis of Fatty Acids by HPLC with UV Detection

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of fatty acids in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization. The method utilizes a representative fatty acid reference material, RM-6, for calibration and quantification.

Introduction

Fatty acids (FAs) are carboxylic acids with long aliphatic chains that are fundamental components of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of FAs in biological samples is essential for metabolic research, nutritional science, and the development of therapeutics targeting lipid metabolism.